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Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)glycine

Cat. No.: B087216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-(4-
Hydroxyphenyl)glycine, a non-proteinogenic amino acid of significant interest in the

pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various

therapeutics, including β-lactam antibiotics. The following sections detail two common synthetic

routes, outlining the necessary reagents, reaction conditions, and purification methods.

Introduction
N-(4-Hydroxyphenyl)glycine is a key building block in the production of several semi-

synthetic penicillins and cephalosporins. Its stereochemistry is crucial for the biological activity

of the final antibiotic. This application note describes two distinct methods for its synthesis: the

reaction of p-aminophenol with chloroacetic acid and the condensation of phenol with 2-

hydroxyglycine. Both methods offer viable routes to the target molecule, with varying yields and

purities depending on the chosen conditions.

Data Summary
The following tables summarize the quantitative data associated with the synthesis protocols

described herein.

Table 1: Synthesis of N-(4-Hydroxyphenyl)glycine from Phenol and 2-Hydroxyglycine
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Catalyst Solvent
Temperatur
e (°C)

Reaction
Time (h)

Yield (%) Purity (%)

Phosphoric

Acid

Dichloroethan

e
60-65 7 84 97.2

Sulfuric Acid
Dichloroethan

e
60-65 8 80 98.0

p-

Toluenesulfon

ic Acid

Methanol 55-60 6 72 98.0

Sulfuric Acid Toluene 60-65 8 76 98.5

Data extracted from patent CN102816076A[1]

Experimental Protocols
Protocol 1: Synthesis from Phenol and 2-
Hydroxyglycine
This method involves the acid-catalyzed condensation of phenol with 2-hydroxyglycine. The

following protocol is based on the examples provided in patent CN102816076A.[1]

Materials:

Phenol

2-Hydroxyglycine

Catalyst (e.g., Phosphoric acid, Sulfuric acid, p-Toluenesulfonic acid)

Solvent (e.g., Dichloroethane, Methanol, Toluene)

Sodium Carbonate solution or other suitable base

Water
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, heating mantle, filtration apparatus)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the chosen

solvent (e.g., 150g of dichloroethane).

Add phenol (e.g., 42.3g, 0.45 mol) and 2-hydroxyglycine (e.g., 45.5g, 0.50 mol) to the

solvent and stir until evenly mixed.

Carefully add the acid catalyst (e.g., 4.41g of phosphoric acid, 0.045 mol).

Heat the reaction mixture to the specified temperature (e.g., 60-65 °C) and maintain for the

designated reaction time (e.g., 7 hours). Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Upon completion of the reaction, add water (e.g., 150g) and separate the organic phase.

Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate solution) to a pH

of approximately 4.8.

Cool the mixture to 20 °C to induce crystallization.

Filter the precipitate, wash with water (e.g., 250g), and dry in an oven to obtain N-(4-
Hydroxyphenyl)glycine.

Protocol 2: Synthesis from p-Aminophenol and
Chloroacetic Acid
This is a widely cited method for the synthesis of N-(4-Hydroxyphenyl)glycine.[2][3] The

following is a representative protocol.

Materials:

p-Aminophenol

Chloroacetic acid
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Sodium acetate

Water

Sodium bicarbonate solution

Standard laboratory glassware and equipment

Procedure:

In a reaction vessel, dissolve p-aminophenol (e.g., 300 mg) and sodium acetate (e.g., 400

mg) in water (approximately 2.5 mL).

Add chloroacetic acid (e.g., 260 mg) to the solution.

Gently heat the mixture to approximately 45-50 °C until the p-aminophenol dissolves,

resulting in a pale-yellow solution.

Cool the solution to 5 °C to precipitate the product.

Filter the needle-like crystals.

The filtrate can be neutralized with a sodium bicarbonate solution to potentially precipitate

more product.

Combine the crystalline fractions and purify by recrystallization from hot water.

Purification and Characterization
Purification:

The crude N-(4-Hydroxyphenyl)glycine can be purified by recrystallization. A common solvent

for recrystallization is hot water. The crude product is dissolved in a minimal amount of boiling

water, and the solution is then allowed to cool slowly to room temperature, followed by further

cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by

filtration, washed with cold water, and dried.

Characterization:
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The identity and purity of the synthesized N-(4-Hydroxyphenyl)glycine can be confirmed by

various analytical techniques:

Melting Point: The reported melting point is approximately 244 °C with decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (400MHz, D₂O) δ: 7.18 (d, J=8Hz, 2H), 6.80 (d, J=8Hz, 2H), 4.59 (s, 1H).[1]

Infrared (IR) Spectroscopy: Characteristic peaks for the O-H, N-H, C=O, and aromatic C-H

bonds should be present.

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of

N-(4-Hydroxyphenyl)glycine (167.16 g/mol ) should be observed.

Visualizations
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Caption: Synthesis workflow from phenol and 2-hydroxyglycine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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